1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-phenyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQIUAQGPWARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride can be synthesized through the reaction of 1-phenyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{1-Phenyl-1H-1,2,3-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-phenyl-1H-1,2,3-triazole-4-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
Organic Synthesis
The primary application of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride in organic chemistry is as a reagent for introducing sulfonyl chloride groups into target molecules. This functionality enables the formation of sulfonamide derivatives through nucleophilic substitution reactions with various nucleophiles such as amines and alcohols .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key building block in the synthesis of biologically active compounds. Research has demonstrated its potential in drug development, particularly in creating inhibitors for enzymes such as carbonic anhydrases (CAs), which are implicated in various diseases .
Case Study: Inhibition of Carbonic Anhydrases
A series of 3-functionalized benzenesulfonamides incorporating 1-phenyl-1H-1,2,3-triazole were synthesized and tested as inhibitors against human carbonic anhydrase isoforms. The compounds exhibited significant inhibitory activity, suggesting their potential as therapeutic agents .
Agrochemicals
The triazole moiety is also recognized for its role in agrochemicals. Compounds containing the 1H-1,2,3-triazole structure have been shown to possess fungicidal properties and are used in agricultural applications to protect crops from fungal infections .
Comparison with Related Compounds
| Compound Name | Structure | Application |
|---|---|---|
| 1-Phenyl-1H-1,2,3-triazole | Structure | Intermediate for various derivatives |
| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Structure | Steroid sulfatase inhibitor |
| 1-Phenyl-1H-1,2,3-triazole-4-sulfonic acid | Structure | Hydrolysis product with potential applications |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its high reactivity allows for the efficient synthesis of complex molecules required in various chemical processes .
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. These reactions are often facilitated by the presence of a catalyst or under specific reaction conditions.
Comparison with Similar Compounds
Sulfonylation Efficiency
- This compound reacts with amines (e.g., 1-phenyl-1H-1,2,3-triazol-4-amine) under mild conditions (Et₃N, THF) to yield sulfonamides, albeit with moderate yields (~27%) .
- Nitro-substituted analogs (e.g., 1-(4-Nitrophenyl)-derivative) exhibit faster reaction kinetics due to increased electrophilicity, enabling efficient coupling even with sterically hindered nucleophiles .
- Pyrazole-based sulfonyl chlorides (e.g., 1-Methyl-4-nitro-pyrazole derivative) are preferred for small-molecule drug conjugation due to their compact size and stability in aqueous media .
Physical and Chemical Properties
| Property | This compound | 1-(4-Nitrophenyl)-analog | 1-[3-(CF₃)phenyl]-pyrazole-analog |
|---|---|---|---|
| Stability | Moderate (sensitive to moisture) | Low (nitro group decomposition risk) | High (CF₃ stabilizes sulfonyl chloride) |
| Solubility | Low in water, soluble in DCM/THF | Very low in polar solvents | Moderate in DMF/DMSO |
| Melting Point | Not reported | Not reported | Not reported |
Biological Activity
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is . The synthesis typically involves the reaction of 1-phenyl-1H-1,2,3-triazole with chlorosulfonic acid under controlled conditions to yield high purity products:
Biological Activity Overview
Inhibition of Carbonic Anhydrase
One of the most significant biological activities of this compound is its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for regulating physiological processes such as respiration and ion transport. Studies indicate that this compound exhibits strong inhibitory effects on various CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and edema.
Anticancer Potential
Research has also highlighted the cytotoxic effects of this triazole derivative against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival . The ability of this compound to interact with biological macromolecules further supports its potential as a lead compound in anticancer drug development.
The mechanism through which this compound exerts its biological effects primarily involves its reactivity as a sulfonyl chloride. This functionality allows it to form covalent bonds with nucleophiles (e.g., amino acids in proteins), leading to the formation of sulfonamide derivatives. These interactions can modulate enzyme activity and alter biochemical pathways significantly.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
Applications in Drug Development
Given its promising biological activity, this compound is being explored for various therapeutic applications:
Potential Therapeutics
- Antiglaucoma Agents : Due to its inhibition of carbonic anhydrase.
- Anticancer Drugs : As a lead compound for developing new anticancer therapies targeting specific cancer types.
Research Applications
This compound serves as a valuable reagent in organic synthesis for introducing sulfonyl groups into biologically active molecules. Its versatility makes it suitable for various research applications across medicinal chemistry and biochemistry .
Q & A
Basic: What are the established synthetic routes for 1-phenyl-1H-1,2,3-triazole-4-sulfonyl chloride?
The synthesis typically involves two key steps:
Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used. For example, reacting phenylacetylene with an azide precursor (e.g., sodium azide) in the presence of Cu(I) catalysts like CuI or [Cu(CH3CN)4]PF6 generates the triazole core .
Sulfonation : The triazole intermediate is sulfonated using chlorosulfonic acid or SO2Cl2 under controlled conditions to introduce the sulfonyl chloride group. Analogous procedures for sulfonyl chloride derivatives highlight the need for anhydrous conditions and low temperatures to avoid hydrolysis .
Basic: How is the compound purified post-synthesis, and what analytical methods confirm its identity?
- Purification : After synthesis, liquid-liquid extraction (e.g., using THF/water mixtures) removes unreacted reagents. Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product .
- Characterization :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl chloride moiety (no direct protons; adjacent carbons show deshielding) .
- Mass Spectrometry (LC-MS/QTOF) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C8H6ClN3O2S: calc. 244.0) .
- FT-IR : Peaks at ~1360 cm<sup>−1</sup> (S=O asymmetric stretch) and ~1170 cm<sup>−1</sup> (S=O symmetric stretch) confirm sulfonyl chloride .
Advanced: What side reactions occur during sulfonation, and how are they mitigated?
- Hydrolysis : Sulfonyl chloride is prone to hydrolysis, forming sulfonic acid. This is minimized by using anhydrous solvents (e.g., dry CH2Cl2) and inert atmospheres .
- Over-Sulfonation : Excess sulfonating agents can lead to di-sulfonated by-products. Controlled stoichiometry (1:1 molar ratio of triazole to SO2Cl2) and reaction monitoring via TLC mitigate this .
- By-Product Analysis : LC-MS and <sup>19</sup>F NMR (if fluorinated analogs are present) help identify impurities .
Advanced: How does the sulfonyl chloride group influence reactivity in subsequent transformations?
The sulfonyl chloride acts as an electrophile, enabling:
- Nucleophilic Substitution : Reacts with amines to form sulfonamides, a key step in drug discovery. For example, coupling with aryl amines under mild conditions (e.g., Et3N, THF, 0°C) yields stable sulfonamide derivatives .
- Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require protection of the sulfonyl chloride due to its sensitivity to basic conditions. Pre-conversion to a sulfonate ester (e.g., using MeOH/NaHCO3) is recommended .
Basic: What are the stability and storage recommendations for this compound?
- Stability : Moisture-sensitive; hydrolyzes to sulfonic acid within hours under ambient humidity.
- Storage : Store under argon at −20°C in sealed, desiccated vials. Use freshly distilled solvents (e.g., THF, CH2Cl2) for reactions .
Advanced: How can reaction yields be optimized in CuAAC-based syntheses?
- Catalyst Loading : 5 mol% CuI or [Cu(CH3CN)4]PF6 maximizes triazole formation while minimizing Cu residues .
- Solvent Systems : THF/water (1:1) enhances reaction rates due to the "aqueous effect" in click chemistry .
- Temperature/Time : Optimal at 50°C for 16 hours; prolonged heating (>24h) promotes decomposition .
Advanced: How to resolve contradictions in reported spectroscopic data for triazole-sulfonyl chloride derivatives?
- NMR Variability : Differences in <sup>13</sup>C chemical shifts may arise from solvent polarity (e.g., DMSO vs. CDCl3). Always report solvent and internal standards (e.g., TMS) .
- Mass Spectrometry Artifacts : Adduct formation (e.g., [M+Na]<sup>+</sup>) can mislead molecular weight interpretation. Use high-resolution MS (HRMS) for unambiguous confirmation .
Basic: What are the primary research applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
